4-bromo-2-ethoxy-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide is a chemical compound with the empirical formula C7H7BrN2O and a molecular weight of 215.05 . This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and a hydroxybenzenecarboximidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide typically involves multiple steps. The reaction conditions often involve the use of catalysts such as boron trifluoride etherate and reagents like trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-ethoxy-1-methoxybenzene: Similar in structure but with a methoxy group instead of a hydroxybenzenecarboximidamide moiety.
4-bromo-2,5-dimethoxyphenethylamine: Contains two methoxy groups and a phenethylamine structure.
Uniqueness
4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H11BrN2O2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-bromo-2-ethoxy-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-8-5-6(10)3-4-7(8)9(11)12-13/h3-5,13H,2H2,1H3,(H2,11,12) |
InChI Key |
UQGQOCYXFZJNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=NO)N |
Origin of Product |
United States |
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